L-N-Boc-6-chlorotryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

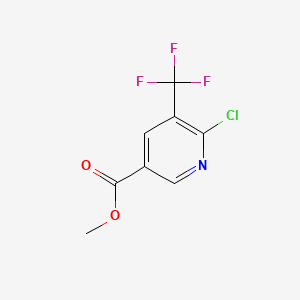

L-N-Boc-6-chlorotryptophan (L-N-Boc-CTP) is an important synthetic molecule used in research laboratories for a variety of applications. It is a derivative of the natural amino acid tryptophan, and is used in the synthesis of peptides and proteins. L-N-Boc-CTP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapies.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

L-N-Boc-6-chlorotryptophan is used as a precursor for several bioactive compounds in medicinal chemistry. Its enantioselective synthesis involves condensing 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis. This process's efficiency and optical purity are examined using high-performance liquid chromatography, making it significant in synthesizing chiral compounds (Fukushima et al., 2015).

Metabolic Pathways in Neurology

6-Chlorotryptophan plays a role in the metabolism of l-tryptophan to neuroactive kynurenine pathway metabolites. Its use can alter the synthesis of these metabolites, providing insights into neurological diseases and potentially offering avenues for therapeutic intervention (Naritsin et al., 1995).

Modular Synthesis of Tryptophan Derivatives

It is used in the modular synthesis of various aryl-substituted tryptophan derivatives. The process involves enzymatic halogenation followed by chemocatalytic Suzuki–Miyaura cross-coupling reactions. This approach is pivotal in synthesizing compounds for peptide or peptidomimetic synthesis (Frese et al., 2016).

Role in Biocatalytic Reactions

L-N-Boc-6-chlorotryptophan is used in biocatalytic reactions, particularly in the context of green chemistry. Its involvement in regioselective aryl halide synthesis under benign conditions highlights its potential in environmentally friendly synthetic processes (Lingkon & Bellizzi, 2020).

Drug Delivery Applications

Its derivatives are explored in drug delivery applications, particularly in the synthesis of amphiphilic copolymers. These polymers have potential in controlled drug release and stabilization, emphasizing the compound's relevance in pharmaceutical development (Voda et al., 2016).

Mecanismo De Acción

Target of Action

It is known that chlorinated tryptophan derivatives can inhibit the enzyme activity of indoleamine 2,3-dioxygenase (ido) . Therefore, it is possible that L-N-Boc-6-chlorotryptophan may also target IDO or similar enzymes.

Mode of Action

A study on the chlorination of tryptophan catalyzed by tryptophan 7-halogenase provides some insights . The enzyme catalyzes the chlorination of free tryptophan to 7-chlorotryptophan, which is the first step in the antibiotic pyrrolnitrin biosynthesis . It is possible that L-N-Boc-6-chlorotryptophan may interact with its targets in a similar manner.

Propiedades

IUPAC Name |

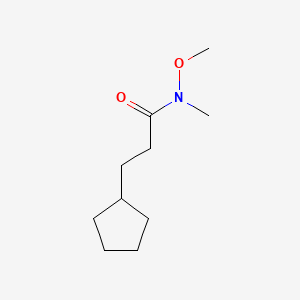

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680989 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-N-Boc-6-chlorotryptophan | |

CAS RN |

1234875-52-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

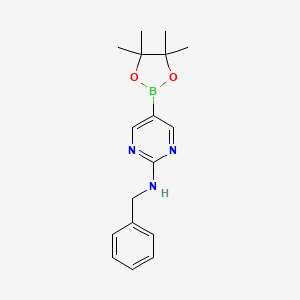

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)